6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
CAS No.: 38527-50-3
Cat. No.: VC1976291
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38527-50-3 |
|---|---|
| Molecular Formula | C10H9NO3 |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 6-methoxy-2-methyl-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C10H9NO3/c1-6-11-9-4-3-7(13-2)5-8(9)10(12)14-6/h3-5H,1-2H3 |
| Standard InChI Key | IMUKVGUCKLGAAW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)OC)C(=O)O1 |
Introduction
6-Methoxy-2-methyl-4H-benzo[d] oxazin-4-one is a synthetic organic compound belonging to the benzoxazine class. It is characterized by its molecular formula and structural features, which are crucial for its chemical properties and applications. This compound is often used in research and laboratory settings due to its unique chemical structure and potential applications in various fields.
Detailed Specifications
Applications and Uses
6-Methoxy-2-methyl-4H-benzo[d] oxazin-4-one is primarily used in laboratory settings for research purposes. It is not intended for use in pharmaceuticals, cosmetics, agricultural chemicals, or food additives . Its unique structure makes it a candidate for various chemical reactions and studies, particularly in organic chemistry and materials science.
Safety Precautions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume